6-tert-Butyl-2,4-dimethylanisole

physicochemical characterization separation science lipophilicity

6-tert-Butyl-2,4-dimethylanisole (CAS 67845-33-4; systematic name: 1-(1,1-dimethylethyl)-2-methoxy-3,5-dimethylbenzene) is a fully substituted anisole derivative with the molecular formula C₁₃H₂₀O and molecular weight 192.30 g/mol. The compound features a methoxy group at the 2-position, flanked by methyl substituents at the 3- and 5-positions, and a tert-butyl group at the 1-position (corresponding to 6-tert-butyl-2,4-dimethyl substitution when numbering from the methoxy group).

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 67845-33-4
Cat. No. B14475727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-2,4-dimethylanisole
CAS67845-33-4
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)OC)C
InChIInChI=1S/C13H20O/c1-9-7-10(2)12(14-6)11(8-9)13(3,4)5/h7-8H,1-6H3
InChIKeyPZISTOMBMFSTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-2,4-dimethylanisole (CAS 67845-33-4) for Chemical Sourcing: Substituted Anisole Intermediate with Defined tert-Butyl and Methyl Substitution Pattern


6-tert-Butyl-2,4-dimethylanisole (CAS 67845-33-4; systematic name: 1-(1,1-dimethylethyl)-2-methoxy-3,5-dimethylbenzene) is a fully substituted anisole derivative with the molecular formula C₁₃H₂₀O and molecular weight 192.30 g/mol [1]. The compound features a methoxy group at the 2-position, flanked by methyl substituents at the 3- and 5-positions, and a tert-butyl group at the 1-position (corresponding to 6-tert-butyl-2,4-dimethyl substitution when numbering from the methoxy group) [1]. This specific substitution pattern distinguishes it from commercially available mono- and di-methylanisoles as well as from the tert-butylated hydroxyanisole antioxidants (BHA isomers). The compound is listed on the EPA TSCA Inventory (approved status) and the Chemical Data Reporting (CDR) inactive list, indicating established commercial history within the United States [2].

Why 6-tert-Butyl-2,4-dimethylanisole Cannot Be Replaced with Unsubstituted or Mono-tert-Butylated Anisole Analogs


Generic substitution fails because the combined steric and electronic effects of the 6-tert-butyl and 2,4-dimethyl substituents on the methoxy-bearing aromatic ring are not additive. ¹⁷O and ¹³C NMR studies of crowded anisoles demonstrate that ortho substituents alter the resonance interaction of methoxy groups forced perpendicular to the aromatic plane [1]. In the specific context of Friedel-Crafts alkylation catalysis, the AlCl₃-tert-butylanisole catalyst system exhibits markedly different substrate selectivity when 2,4-dimethylanisole is present versus 2,5-dimethylanisole [2]. Furthermore, the absence of a phenolic hydroxyl group in 6-tert-butyl-2,4-dimethylanisole distinguishes it fundamentally from the BHA antioxidant isomers (2- and 3-tert-butyl-4-hydroxyanisole), eliminating hydrogen-bonding and redox-active properties that would confound applications requiring a non-phenolic, oxidation-inert building block [3].

Quantitative Differentiation Evidence for 6-tert-Butyl-2,4-dimethylanisole: Comparative Data for Scientific Selection


Physicochemical Property Comparison: 6-tert-Butyl-2,4-dimethylanisole versus Unsubstituted 2,4-Dimethylanisole

The introduction of a 6-tert-butyl group onto the 2,4-dimethylanisole scaffold substantially alters key physicochemical parameters governing chromatographic behavior and solubility. Computed and experimental data establish that 6-tert-butyl-2,4-dimethylanisole exhibits a boiling point of approximately 255.9°C at 760 mmHg, a density of 0.904 g/cm³, a vapor pressure of 0.0255 mmHg at 25°C, and a calculated XLogP3-AA of 4.3 [1]. In contrast, unsubstituted 2,4-dimethylanisole (CAS 6738-23-4) has a significantly lower boiling point of 191°C and a higher density of 0.973 g/mL at 25°C .

physicochemical characterization separation science lipophilicity

Catalytic Selectivity in Friedel-Crafts tert-Butylation: 2,4-Dimethylanisole versus 2,5-Dimethylanisole Additives

In competitive tert-butylation of benzene and toluene using an AlCl₃-tert-butylanisole catalyst system, the presence of different dimethylanisole isomers alters trans-tert-butylation behavior. The study explicitly compared 2,4-dimethylanisole with 2,5-dimethylanisole as additives in toluene tert-butylation, demonstrating that the isomer identity influences the catalytic pathway [1]. While the original study reported substrate selectivity (k_T/k_B = 21-24) for benzene versus toluene competition, the distinct behavior observed between 2,4- and 2,5-dimethylanisole in transalkylation indicates that the exact substitution pattern on the anisole additive is not interchangeable for catalytic applications.

Friedel-Crafts alkylation catalyst selectivity transalkylation

Electronic Resonance Interaction: 6-tert-Butyl-2,4-dimethylanisole as a Crowded Anisole with Out-of-Plane Methoxy Geometry

¹⁷O and ¹³C NMR studies of substituted anisoles demonstrate that in sterically crowded systems—where the methoxy group is forced perpendicular to the aromatic ring—the resonance interaction of the methoxy group is modulated to varying degrees by ortho substituents [1]. The specific ortho,ortho′-disubstitution pattern in 6-tert-butyl-2,4-dimethylanisole (tert-butyl and methyl groups flanking the methoxy) creates a sterically congested environment that restricts methoxy coplanarity. This geometric constraint produces distinct ¹⁷O and ¹³C chemical shift signatures compared to less substituted anisoles, providing a spectroscopic fingerprint for structural verification.

NMR spectroscopy electronic structure resonance effects

Regulatory Status Differentiation: EPA TSCA Inventory Listing versus BHA Antioxidant Isomers

6-tert-Butyl-2,4-dimethylanisole is listed on the EPA TSCA Inventory with 'Approved' status under the Chemical Substance Inventory and appears on the 2024 CDR TSCA Inv Inactive list [1]. This distinguishes it from the structurally related butylated hydroxyanisole (BHA) antioxidant isomers (CAS 25013-16-5), which are subject to distinct regulatory scrutiny due to their use as direct food additives (E320) and associated toxicological evaluations [2]. The absence of a phenolic hydroxyl group in 6-tert-butyl-2,4-dimethylanisole places it in a different regulatory and application category compared to BHA.

regulatory compliance TSCA inventory chemical sourcing

Recommended Procurement and Application Scenarios for 6-tert-Butyl-2,4-dimethylanisole Based on Evidence


Synthesis of Sterically Hindered Ligands and Metal Complexes Requiring Ortho,Ortho′-Disubstituted Anisole Frameworks

The constrained geometry of 6-tert-butyl-2,4-dimethylanisole—where the methoxy group adopts an out-of-plane orientation due to flanking tert-butyl and methyl substituents—makes it a suitable building block for the synthesis of sterically demanding ligands [1]. The compound has been reported in the context of chromiumtricarbonyl complexes of 4-t-butyl-2,6-dimethylanisole (a closely related isomer), demonstrating its utility in organometallic chemistry where the tert-butyl group provides steric bulk and the anisole oxygen serves as a coordination handle [2].

Model Compound for Studying Resonance and Steric Effects in Polysubstituted Aromatics via NMR

The specific substitution pattern of 6-tert-butyl-2,4-dimethylanisole places it within the class of 'crowded anisoles' studied by ¹⁷O and ¹³C NMR spectroscopy to investigate the interplay between steric hindrance and electronic resonance [1]. Procurement is warranted for academic or industrial laboratories conducting fundamental studies on substituent effects in aromatic ethers, where the compound's ortho,ortho′-disubstitution provides a well-defined test case for computational and spectroscopic validation.

Non-Phenolic Intermediate for tert-Butyl-Substituted Aromatic Synthesis Under TSCA Compliance

For synthetic routes requiring a tert-butylated, dimethyl-substituted aromatic ether that avoids the phenolic hydroxyl group (and associated redox activity and hydrogen bonding) of BHA antioxidants, 6-tert-butyl-2,4-dimethylanisole serves as a compliant intermediate [1]. Its EPA TSCA Inventory 'Approved' status and CDR inactive listing streamline procurement for U.S.-based industrial research applications, particularly where the downstream product must avoid food-contact or antioxidant regulatory classifications associated with BHA [1].

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